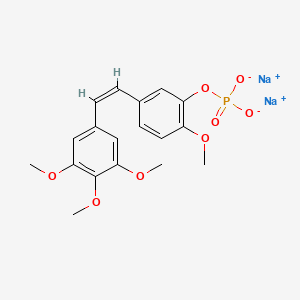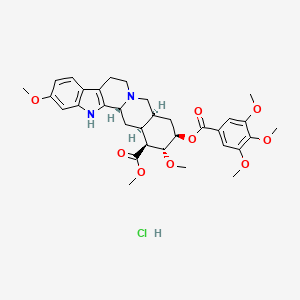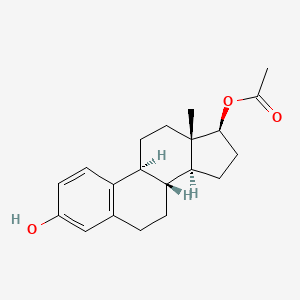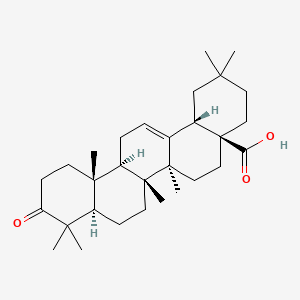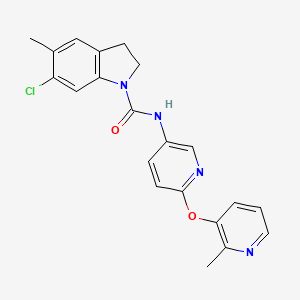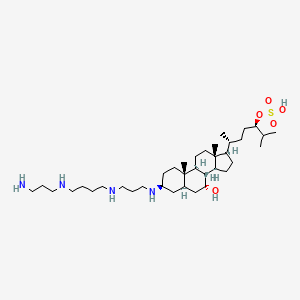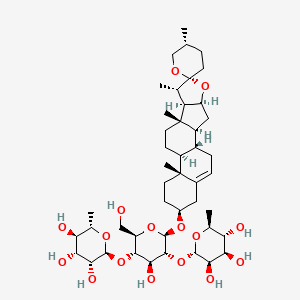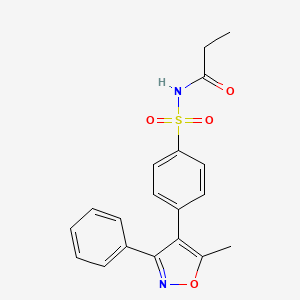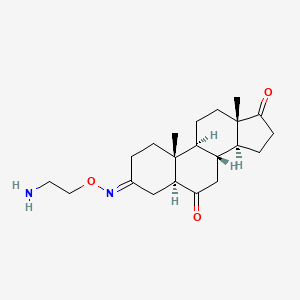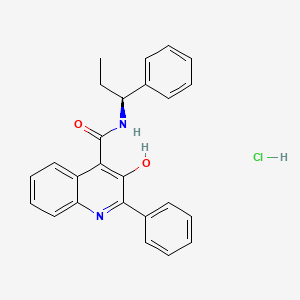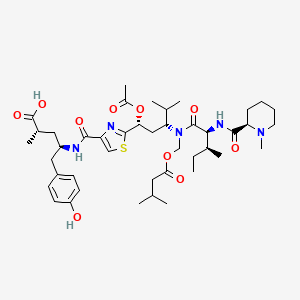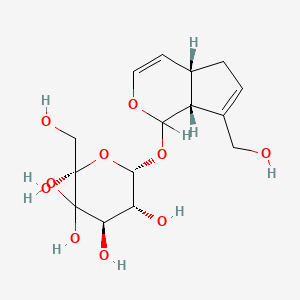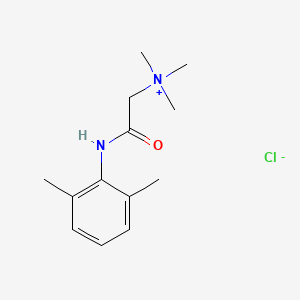
QX 222
Descripción general
Descripción
QX-222 pertenece a la clase de anestésicos locales y comparte similitudes estructurales con la lidocaína. Su fórmula química es C13H21ClN2O, y el número CAS es 5369-00-6. Como bloqueador de los canales de Na+, juega un papel crucial en la modulación de la excitabilidad neuronal y la percepción del dolor.
Aplicaciones Científicas De Investigación
Química:
- QX-222 sirve como una herramienta valiosa para estudiar los canales iónicos, particularmente los canales de Na+.
- Los investigadores exploran su cinética de unión, selectividad y efectos dependientes del voltaje.
Biología:
- En neurobiología, QX-222 ayuda a diseccionar la excitabilidad neuronal y la propagación del potencial de acción.
- Ayuda a comprender las vías del dolor y la nocicepción.
Medicina:
- Como anestésico local, QX-222 tiene posibles aplicaciones clínicas.
- Puede investigarse para el manejo del dolor, especialmente en condiciones relacionadas con los nervios.
Industria:
- Si bien no se utiliza directamente en la industria, su estudio contribuye al desarrollo de fármacos y la investigación de canales iónicos.
Mecanismo De Acción
QX-222 bloquea los canales de Na+ al unirse a sitios específicos dentro de la proteína del canal. Esto evita la entrada de sodio durante los potenciales de acción, lo que lleva a la inhibición neuronal y la reducción de la percepción del dolor.
Análisis Bioquímico
Biochemical Properties
QX-222 acts as an open-channel blocker of the acetylcholine (ACh) receptor . When bound, it occludes some of the residues lining the channel . This interaction with the ACh receptor is crucial for its function as a sodium channel blocker .
Cellular Effects
QX-222 has been shown to inhibit native NaV channels in ND7-23 cells . This inhibition of sodium channels can have significant effects on cellular processes, including the regulation of cell signaling pathways and cellular metabolism .
Molecular Mechanism
The molecular mechanism of QX-222 involves its binding within the pore of the acetylcholine receptor channel, acting as an open-channel blocker . This binding occludes some of the residues lining the channel, thereby inhibiting the flow of sodium ions .
Temporal Effects in Laboratory Settings
In laboratory settings, QX-222 has been observed to cause channels to flicker as it repeatedly binds within the pore of the channel and blocks the flow of current through the channel . This suggests that the effects of QX-222 can change over time, potentially influencing long-term cellular function .
Dosage Effects in Animal Models
In animal models, the co-injection of QX-222 and lidocaine has been shown to result in a significant increase in paw withdrawal latency and mechanical withdrawal threshold compared to the administration of lidocaine alone . This suggests that the effects of QX-222 can vary with different dosages .
Transport and Distribution
Given its role as a sodium channel blocker, it is likely that it interacts with transporters or binding proteins involved in sodium ion transport .
Subcellular Localization
Given its role as a sodium channel blocker, it is likely that it is localized to areas of the cell where sodium channels are present .
Métodos De Preparación
Rutas sintéticas:
QX-222 se puede sintetizar a través de varias rutas, incluidas modificaciones de la estructura de la lidocaína. Un método común implica la alquilación de la lidocaína con yoduro de metilo u otros agentes alquilantes.
Condiciones de reacción:
La reacción de alquilación generalmente ocurre en condiciones básicas, utilizando una base fuerte como el hidróxido de sodio (NaOH). La mezcla de reacción se calienta y el producto se aísla y purifica.
Producción industrial:
Si bien QX-222 no se produce ampliamente en la industria, los laboratorios de investigación lo sintetizan para investigaciones científicas.
Análisis De Reacciones Químicas
QX-222 se somete a varias reacciones químicas:
Reacción de alquilación:
Comparación Con Compuestos Similares
QX-222 destaca por su estructura trimetil, que lo diferencia de otros anestésicos locales como la lidocaína y compuestos relacionados.
Propiedades
IUPAC Name |
[2-(2,6-dimethylanilino)-2-oxoethyl]-trimethylazanium;chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O.ClH/c1-10-7-6-8-11(2)13(10)14-12(16)9-15(3,4)5;/h6-8H,9H2,1-5H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFKXSWWTOZBDME-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)C[N+](C)(C)C.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201343384 | |
| Record name | [[(2,6-Dimethylphenyl)carbamoyl]methyl]trimethylazanium chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201343384 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.77 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5369-00-6 | |
| Record name | [[(2,6-Dimethylphenyl)carbamoyl]methyl]trimethylazanium chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201343384 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



